2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
CAS No.: 90096-38-1
Cat. No.: VC21298164
Molecular Formula: C12H17FN2O
Molecular Weight: 224.27 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol - 90096-38-1](/images/no_structure.jpg)
Specification
CAS No. | 90096-38-1 |
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Molecular Formula | C12H17FN2O |
Molecular Weight | 224.27 g/mol |
IUPAC Name | 2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol |
Standard InChI | InChI=1S/C12H17FN2O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 |
Standard InChI Key | ONKAXBAMDYNOFH-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCO)C2=CC=C(C=C2)F |
Canonical SMILES | C1CN(CCN1CCO)C2=CC=C(C=C2)F |
Introduction
Chemical Properties and Structure
Molecular Structure
2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol consists of three key structural components: a 4-fluorophenyl group, a piperazine ring, and an ethanol chain. The molecular formula is C₁₂H₁₇FN₂O, with a molecular weight of approximately 224.27 g/mol. The molecule features a para-fluorine substitution on the phenyl ring, which is directly connected to the piperazine nitrogen. The second nitrogen of the piperazine is connected to an ethanol group, creating a structure with both lipophilic and hydrophilic regions.
This structural arrangement is significant as it bears similarity to several bioactive compounds, particularly those that interact with neuroreceptors. The 4-fluorophenyl group is a common structural motif in many pharmacologically active compounds, particularly those targeting dopamine receptors.
Physical Properties
Based on its structural features, 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol exhibits physical properties that can be inferred from similar compounds. The presence of both a fluorophenyl group and a hydroxyl terminus suggests a moderate polarity profile, which influences its solubility in various solvents.
Table 1: Estimated Physical Properties of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
Property | Value | Notes |
---|---|---|
Molecular Weight | 224.27 g/mol | Calculated from molecular formula |
Physical State | Solid | At standard temperature and pressure |
Solubility | Moderate in polar organic solvents | Based on structural features |
LogP | ~1.5-2.0 | Estimated partition coefficient |
Melting Point | Not determined | Requires experimental validation |
Boiling Point | Not determined | Requires experimental validation |
Chemical Reactivity
The reactivity of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol is primarily dictated by its functional groups. The terminal hydroxyl group provides a site for derivatization through various reactions including esterification, oxidation, and nucleophilic substitution. The piperazine ring, with its tertiary amine functionality, offers another reactive site, particularly for alkylation reactions and coordination with metal ions.
The fluorine atom on the phenyl ring, although less reactive, influences the electronic distribution within the aromatic system, potentially affecting interactions with biological targets. For example, similar fluorophenyl-containing compounds have shown enhanced binding affinities to certain receptors compared to their non-fluorinated counterparts.
Synthesis and Production
Synthetic Routes
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol can be approached through several established methods in organic chemistry. One potential synthetic route involves the reaction of 4-(4-fluorophenyl)piperazine with appropriate ethanol derivatives.
A comparable synthetic procedure can be inferred from the synthesis of related compounds. For instance, the compound (E)-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-(thiophen-2-yl)acrylamide (5l) described in literature involves piperazine derivatives with similar structural features .
Scheme 1: Proposed Synthetic Route
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Preparation of 4-(4-fluorophenyl)piperazine from 4-fluoroaniline and bis(2-chloroethyl)amine
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Reaction of 4-(4-fluorophenyl)piperazine with 2-chloroethanol or ethylene oxide
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Purification through recrystallization or column chromatography
Production Methods
On a laboratory scale, the synthesis typically employs standard organic chemistry techniques in controlled environments. The reaction conditions generally require inert atmosphere protection, precise temperature control, and careful monitoring to optimize yield and purity.
For larger-scale production, continuous flow systems might be employed to enhance efficiency and reproducibility. Purification methods may include advanced chromatographic techniques to ensure high purity, which is essential for compounds intended for pharmacological studies.
Pharmacological Profile
Mechanism of Action
While specific pharmacological data for 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol is limited in the provided search results, its structural features suggest potential interactions with various neurotransmitter systems. The 4-fluorophenylpiperazine moiety is a recognized pharmacophore found in several compounds that interact with serotonin, dopamine, and adrenergic receptors.
The presence of the fluorine atom at the para position of the phenyl ring likely enhances binding affinity to specific receptors by modifying the electronic distribution and increasing metabolic stability. Similar compounds with the 4-fluorophenylpiperazine scaffold have shown interaction with dopamine receptors, suggesting potential antipsychotic properties .
Receptor Binding Affinities
Table 2: Predicted Receptor Interactions Based on Structural Features
Receptor Type | Predicted Affinity | Structural Basis for Prediction |
---|---|---|
Dopamine Receptors | Moderate to High | 4-fluorophenylpiperazine moiety |
Serotonin Receptors | Moderate | Piperazine scaffold |
Adrenergic Receptors | Low to Moderate | Arylpiperazine structure |
The hydroxyl group in the ethanol chain might serve as a hydrogen bond donor or acceptor in receptor binding pockets, potentially enhancing binding specificity compared to analogues lacking this functionality.
Research Applications
In Medicinal Chemistry
2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol represents a valuable scaffold in medicinal chemistry for developing compounds targeting neurological disorders. Its structural features make it particularly suitable as:
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A lead compound for structure-activity relationship (SAR) studies
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An intermediate in the synthesis of more complex pharmacological agents
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A pharmacophore template for computer-aided drug design
The hydroxyl group provides a convenient handle for further derivatization, enabling the creation of libraries of compounds with potentially diverse pharmacological profiles.
In Neuropharmacology
The potential interaction of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol with neurotransmitter systems makes it a candidate for investigating various neurological conditions. Related compounds have been studied in the context of:
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Antipsychotic research, particularly for compounds targeting dopamine receptors
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Anxiolytic and antidepressant development, through serotonergic mechanisms
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Cognitive enhancement, via modulation of multiple neurotransmitter systems
For example, compounds containing the 4-fluorophenylpiperazine fragment have been investigated for their potential therapeutic effects in neurological disorders . The research suggests that such compounds may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions characterized by neurotransmitter imbalances.
Comparative Analysis
Related Compounds
Several compounds structurally related to 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol have been reported in the literature, providing insights into its potential properties and applications.
Table 3: Structural Analogues and Their Properties
The amine analogue, 2-[4-(4-fluorophenyl)piperazin-1-yl]ethanamine, differs by just one functional group but may exhibit significantly different pharmacokinetic properties and receptor binding profiles due to the change from a hydroxyl to an amine group .
Structure-Activity Relationships
Analysis of structure-activity relationships across related compounds provides valuable insights into how structural modifications affect biological activity. From the available data on similar compounds, several trends can be inferred:
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The 4-fluorophenyl group appears to enhance binding to certain receptor types, particularly dopamine receptors, compared to non-fluorinated analogues
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The piperazine ring serves as a critical structural element for receptor recognition
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Modifications to the terminal functional group (hydroxyl in the case of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol) can dramatically alter pharmacokinetic properties
These insights can guide further development of derivatives with optimized pharmacological profiles for specific therapeutic applications.
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